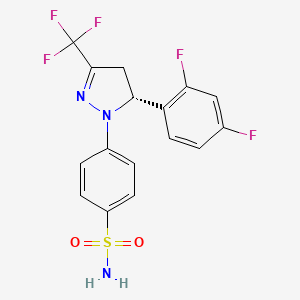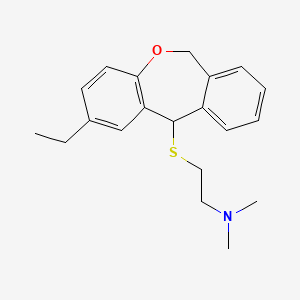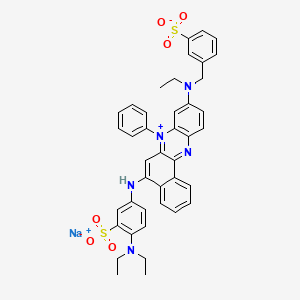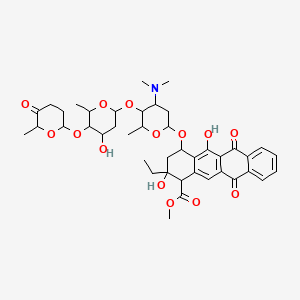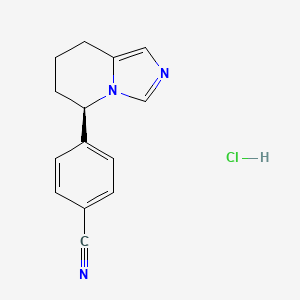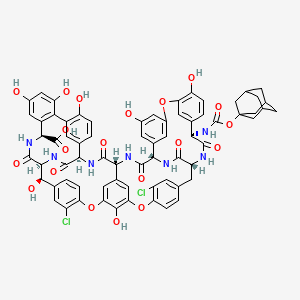
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its phenazinium core, which is substituted with various functional groups, including diethylamino, sulfophenyl, and ethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the phenazinium core, followed by the introduction of the diethylamino and sulfophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the inner salt and monosodium salt forms, which are achieved through specific pH adjustments and purification techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps include the controlled addition of reagents, temperature regulation, and efficient separation and purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of leuco forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fluorescent probe in cellular imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The compound’s ability to generate reactive oxygen species under light exposure makes it effective in photodynamic therapy, where it induces cell death in targeted tissues.
Comparison with Similar Compounds
Similar Compounds
Phenazinium derivatives: Compounds with similar core structures but different substituents.
Acridinium compounds: Structurally related but with distinct chemical properties.
Thiazinium compounds: Another class of compounds with similar applications but different core structures.
Uniqueness
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from chemistry to medicine, sets it apart from other similar compounds.
Properties
CAS No. |
72829-38-0 |
|---|---|
Molecular Formula |
C41H38N5NaO6S2 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
sodium;2-(diethylamino)-5-[[9-[ethyl-[(3-sulfonatophenyl)methyl]amino]-7-phenylbenzo[a]phenazin-7-ium-5-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C41H39N5O6S2.Na/c1-4-44(5-2)37-22-19-29(24-40(37)54(50,51)52)42-36-26-39-41(34-18-11-10-17-33(34)36)43-35-21-20-31(25-38(35)46(39)30-14-8-7-9-15-30)45(6-3)27-28-13-12-16-32(23-28)53(47,48)49;/h7-26H,4-6,27H2,1-3H3,(H2,47,48,49,50,51,52);/q;+1/p-1 |
InChI Key |
NSHHRCZECSCEJY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC2=CC3=[N+](C4=C(C=CC(=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])N=C3C6=CC=CC=C62)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


